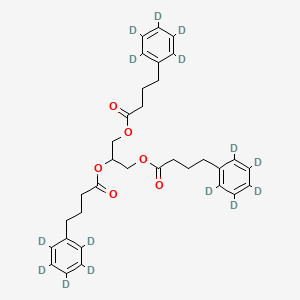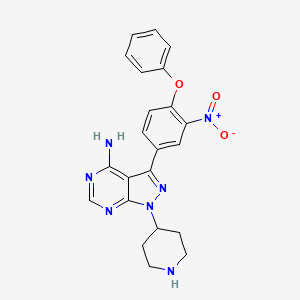
PROTAC Her3-binding moiety 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC Her3-binding moiety 1 is a ligand specifically designed for the degradation of the Her3 protein. This compound is part of the broader class of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Her3-binding moiety 1 involves the creation of a bifunctional molecule that links a ligand for the Her3 protein to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final coupling of these components under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC Her3-binding moiety 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide variety of products depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
PROTAC Her3-binding moiety 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of Her3 in cellular processes and disease states.
Medicine: Investigated for its potential therapeutic applications in diseases where Her3 is implicated, such as certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein degradation
Mécanisme D'action
PROTAC Her3-binding moiety 1 exerts its effects by forming a ternary complex with the Her3 protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of Her3, marking it for degradation by the proteasome. The molecular targets involved include the Her3 protein and the E3 ubiquitin ligase, and the pathway involves the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to PROTAC Her3-binding moiety 1 include other PROTACs designed to target different proteins, such as:
PROTAC BRD4-binding moiety 1: Targets the BRD4 protein for degradation.
PROTAC BTK-binding moiety 1: Targets Bruton’s tyrosine kinase for degradation
Uniqueness
This compound is unique in its specific targeting of the Her3 protein, which plays a critical role in certain cancers. This specificity allows for targeted degradation of Her3, potentially leading to more effective therapeutic outcomes with fewer off-target effects .
Propriétés
Formule moléculaire |
C22H21N7O3 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
3-(3-nitro-4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21N7O3/c23-21-19-20(27-28(22(19)26-13-25-21)15-8-10-24-11-9-15)14-6-7-18(17(12-14)29(30)31)32-16-4-2-1-3-5-16/h1-7,12-13,15,24H,8-11H2,(H2,23,25,26) |
Clé InChI |
IKTNIZXIRAWLRG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OC5=CC=CC=C5)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



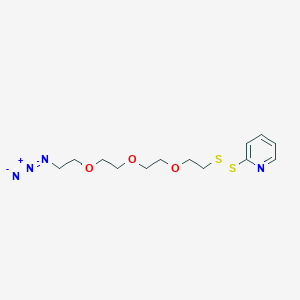
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
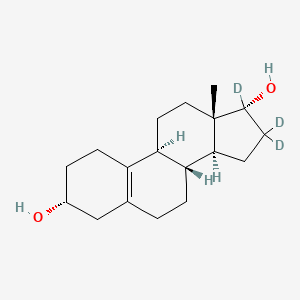
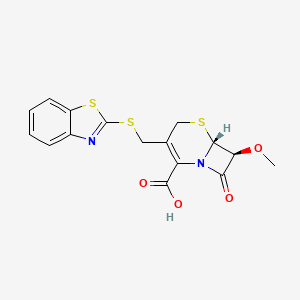

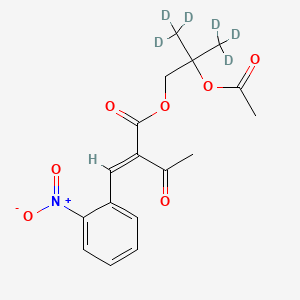
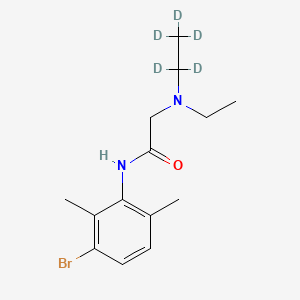
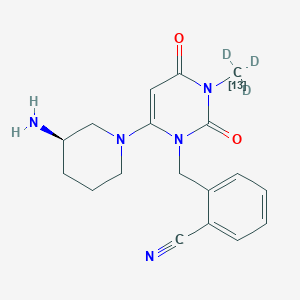
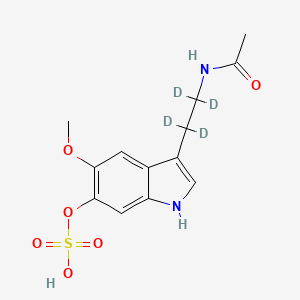

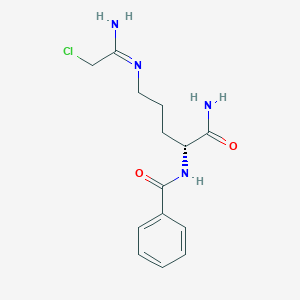
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
